molecular formula C5H10O2 B1345630 2-Hydroxytetrahydropyran CAS No. 694-54-2

2-Hydroxytetrahydropyran

Cat. No.: B1345630
CAS No.: 694-54-2
M. Wt: 102.13 g/mol
InChI Key: CELWCAITJAEQNL-UHFFFAOYSA-N
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Description

2-Hydroxytetrahydropyran, also known as tetrahydro-2H-pyran-2-ol, is a chemical compound with the molecular formula C5H10O2 . It is primarily used for research and development purposes .


Synthesis Analysis

One method of synthesizing this compound involves the reductive amination of biomass-derived dihydropyran over hydroxylapatite nanorod supported Ni catalysts . This process couples the in-situ generation of 5-hydroxypentanal (via the ring-opening tautomerization of this compound) and its subsequent reductive amination .


Molecular Structure Analysis

The molecular weight of this compound is 102.13 . The InChI code for this compound is 1S/C5H10O2/c6-5-3-1-2-4-7-5/h5-6H,1-4H2 .


Chemical Reactions Analysis

This compound is a key reaction pathway intermediate in the synthesis of biorenewable 1,5-PD . Its reactivity is 80 times greater than that of THFA over a bimetallic hydrogenolysis catalyst .


Physical And Chemical Properties Analysis

This compound is a clear colorless liquid . It has a boiling point of 170.5°C at 760 mmHg . The density of this compound is 1.099 g/cm^3 at 25 ºC .

Scientific Research Applications

Enzymatic Kinetic Resolution

2-Hydroxytetrahydropyran compounds have been subject to enzymatic kinetic resolution, where lipase-mediated transesterification was utilized to achieve optically active tetrahydropyranyl acetates and tetrahydropyranols with high enantioselectivity (Yadav et al., 2007).

Chemical Conversions

Chemical conversions involving 3,3,5-Trichloro-2-hydroxytetrahydropyran have shown versatility through alkylation, acylation, and sulfonylation, indicating its potential for complex organic synthesis (Kobrakov et al., 2003).

Synthesis of Bryostatin Fragments

2-Hydroxytetrahydropyrans were crucial in synthesizing difluorinated fragments of bryostatins, showcasing their importance in complex natural product synthesis (Mears & Thomas, 2015).

Carbonyl Ene Reaction

The carbonyl ene reaction of 2-methylenetetrahydropyrans highlighted a new method for synthesizing β-hydroxydihydropyrans, demonstrating the broad utility of this compound derivatives in creating oxygen heterocycles (Liang et al., 2013).

Intramolecular Hydrogen Bonding Studies

Investigations into 3-hydroxytetrahydropyran emphasized the role of intramolecular hydrogen bonding in determining the stability of different conformations, which has implications for understanding molecular interactions in organic compounds (Solha et al., 2014).

Cyclic Ether Formation

Research on cyclic ether formation from polyalcohol compounds in high temperature liquid water accelerated by carbon dioxide elucidated the potential for synthesizing cyclic ethers, including 3-hydroxytetrahydropyran, under environmentally friendly conditions (Yamaguchi et al., 2009).

Safety and Hazards

2-Hydroxytetrahydropyran is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The synthesis of useful amines from bio-based carbonyl compounds like 2-Hydroxytetrahydropyran is highly desired due to their mild reaction conditions and green sustainability . The reductive amination of bio-furfural-derived this compound to high-value-added 5-Amino-1-pentanol was carried out over efficient Ni–Al2O3 catalysts .

Biochemical Analysis

Biochemical Properties

2-Hydroxytetrahydropyran plays a significant role in biochemical reactions, particularly in the synthesis of 1,5-pentanediol from furfural. This process involves dehydration/hydration, ring-opening tautomerization, and hydrogenation reactions . The compound interacts with enzymes such as bimetallic hydrogenolysis catalysts, which facilitate the conversion of this compound to 5-hydroxyvaleraldehyde and subsequently to 1,5-pentanediol . These interactions are crucial for the efficient production of high-value chemicals from biomass.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are not extensively documented. Its role as an intermediate in biochemical reactions suggests that it may influence cell function by participating in metabolic pathways. For example, the conversion of this compound to 1,5-pentanediol involves several enzymatic steps that could impact cellular metabolism and energy production

Molecular Mechanism

At the molecular level, this compound exerts its effects through ring-opening tautomerization and subsequent hydrogenation reactions. The compound undergoes ring-opening to form 5-hydroxyvaleraldehyde, which is then hydrogenated to produce 1,5-pentanediol . This process is facilitated by bimetallic hydrogenolysis catalysts, which enhance the reactivity of this compound and enable efficient conversion to the desired product . These molecular interactions are essential for the compound’s role in biochemical synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are important considerations. The compound is hygroscopic and should be stored under inert atmosphere to prevent degradation . Studies have shown that this compound can be converted to 5-hydroxyvaleraldehyde and 1,5-pentanediol with high efficiency over extended periods, indicating good stability under appropriate conditions

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been well-documented. It is important to consider potential threshold effects and toxicities at high doses. Studies on similar compounds suggest that dosage-dependent effects on metabolic pathways and cellular function could be observed

Metabolic Pathways

This compound is involved in metabolic pathways that convert biomass-derived compounds to high-value chemicals. The compound undergoes ring-opening tautomerization to form 5-hydroxyvaleraldehyde, which is then hydrogenated to produce 1,5-pentanediol . This process involves enzymes such as bimetallic hydrogenolysis catalysts, which facilitate the conversion and enhance the reactivity of this compound . These metabolic pathways are crucial for the efficient production of renewable chemicals from biomass.

Transport and Distribution

Its role as an intermediate in biochemical reactions suggests that it may be transported and distributed through specific pathways involving transporters or binding proteins

Subcellular Localization

Its involvement in metabolic pathways suggests that it may be localized to specific cellular compartments where these reactions occur

Properties

IUPAC Name

oxan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c6-5-3-1-2-4-7-5/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CELWCAITJAEQNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80972014
Record name Oxan-2-ol
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Molecular Weight

102.13 g/mol
Source PubChem
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CAS No.

694-54-2, 56573-79-6
Record name 2-Hydroxytetrahydropyran
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Record name 2-Hydroxytetrahydropyran
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Record name Oxan-2-ol
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Record name Oxanol
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Record name Tetrahydro-2H-pyran-2-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-hydroxytetrahydropyran?

A1: this compound has the molecular formula C5H10O2 and a molecular weight of 102.13 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers have used various spectroscopic techniques to characterize 2-HTHP, including 1H NMR and 13C NMR spectroscopy. [, ] Additionally, broadband rotational spectroscopy has been employed to study its conformational properties. []

Q3: How does this compound contribute to the synthesis of 1,5-pentanediol?

A3: 2-HTHP serves as a crucial intermediate in the production of 1,5-pentanediol (1,5-PD) from furfural. It exhibits significantly higher reactivity (80 times) than tetrahydrofurfuryl alcohol (THFA) in hydrogenolysis reactions over bimetallic catalysts. This enhanced reactivity stems from its ability to undergo ring-opening tautomerization to 5-hydroxyvaleraldehyde, which is subsequently hydrogenated to 1,5-PD. []

Q4: What role does this compound play in the synthesis of 5-amino-1-pentanol?

A4: 2-HTHP serves as a starting material for the synthesis of 5-amino-1-pentanol (5-AP) through reductive amination. Various catalysts, including nano-Ni–Al2O3 and hydrotalcite-based Ni–Mg3AlOx, have demonstrated high efficiency in converting 2-HTHP to 5-AP. [, ]

Q5: Can this compound be used as a protecting group in organic synthesis?

A5: Yes, 2-HTHP can act as a protecting group for alcohols and thiols. Allyl tetrahydropyranyl ether (ATHPE) can be used to introduce the 2-tetrahydropyranyl (THP) group, which can be subsequently removed under mild conditions using N-halosuccinimides (NXS) and iodine. []

Q6: How does this compound participate in the synthesis of tetrahydropyran (THP)?

A6: 2-HTHP acts as an intermediate in the synthesis of THP from tetrahydrofurfuryl alcohol (THFA) over Cu–ZnO/Al2O3 catalysts. THFA rearranges to 2-HTHP, which then dehydrates to 3,4-2H-dihydropyran (DHP) over acidic sites. Finally, DHP undergoes hydrogenation to form THP. []

Q7: Have computational methods been used to study this compound?

A7: Yes, ab initio and DFT calculations have been employed to investigate the conformational pathways and energetics of 2-HTHP. These studies revealed deviations from the typical pseudorotation/inversion scheme observed in other six-membered rings. []

Q8: What insights have computational studies provided into the anomeric effect in this compound?

A8: High-level CCSD(T) computations with extensive basis sets have been used to determine the intrinsic conformational preferences of 2-HTHP. These studies have provided valuable information about the anomeric effect, specifically highlighting the relative stability of the axial and equatorial conformations. []

Q9: How does this compound react with chloral?

A9: When heated with substituted allyl alcohols in acetonitrile in the presence of copper(I) chloride, chloral reacts with 2-HTHP to form substituted 3,3,5-trichlorotetrahydropyrans as diastereomeric mixtures. [, ]

Q10: Can this compound be used in multicomponent reactions?

A10: Yes, 2-HTHP, derived from asymmetric organocatalysis, can participate in Ugi multicomponent reactions. This strategy enables the synthesis of novel cyclic depsipeptide mimics by reacting chiral 2-HTHP with α-amino acids and isocyanides, ultimately yielding nine-membered-ring lactones. []

Q11: What are the applications of 2-isothiocyanatotetrahydropyran, a derivative of this compound?

A11: 2-Isothiocyanatotetrahydropyran, synthesized from 2-HTHP, reacts with amines to afford thioureas and with alkoxides to yield thiocarbamates. Interestingly, reactions with substituted anilines selectively produce monosubstituted arylthioureas. Furthermore, treatment with mesitylnitrile oxide converts the thioureas and thiocarbamates into the corresponding ureas and carbamates, respectively. []

Q12: What happens to dihydropyran (DHP) in the presence of water, and how does this relate to this compound?

A12: DHP undergoes autocatalytic hydration to 2-HTHP due to the in situ formation of carboxylic acids. This process occurs in both batch and continuous flow reactors. The carboxylic acids, possibly 5-hydroxyvaleric acid, increase the solution acidity, further accelerating DHP hydration. While high yields of 2-HTHP and C10 dimers are observed at temperatures below 100°C, byproducts such as acidic solid coke and other C10 dimers are formed at higher temperatures (≥140 °C). []

Q13: What happens when the Wittig reaction is performed on this compound?

A13: The Wittig reaction of 2-HTHP provides a route to (Z)-5-alkenols with high stereoselectivity. This approach has been successfully employed in the synthesis of (Z)-4-hexenol from 2-hydroxytetrahydrofuran and the stereoselective preparation of the sex pheromone (Z)-heneicos-6-en-11-one. [, ]

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